5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide
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Overview
Description
5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The hydrobromide salt form enhances its solubility and stability, making it useful in various applications.
Mechanism of Action
Target of Action
Many brominated organic compounds are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The bromomethyl group in the compound could potentially undergo reactions with nucleophilic sites in biological molecules, leading to covalent modifications. These modifications could alter the function of the target molecules .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and affect the downstream processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties. For instance, its solubility could influence its absorption and distribution, while its chemical structure could affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling pathways to alterations in cell function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Bromomethyl)phenyl]-1H-pyrazole typically involves the bromination of a precursor compound. One common method is the bromination of 3-methylphenyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The resulting bromomethyl derivative is then converted to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
On an industrial scale, the production of 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole
- 5-(Bromomethyl)-1-methyl-1H-pyrazole
- 4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
5-[3-(bromomethyl)phenyl]-1H-pyrazole;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.BrH/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10;/h1-6H,7H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYGJILXYSOZIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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